molecular formula C29H36N2O5 B11120394 5-(4-ethylphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11120394
M. Wt: 492.6 g/mol
InChI Key: KMMMVCQGFAWLHE-RFBIWTDZSA-N
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Description

5-(4-ETHYLPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features multiple functional groups, including a hydroxy group, a morpholine ring, and a benzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ETHYLPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Morpholine Ring: Nucleophilic substitution reactions where a morpholine derivative is introduced.

    Formation of the Benzoate Ester: Esterification reactions using benzoic acid derivatives and alcohols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of polymers or advanced materials.

Biology

    Biochemical Studies: Investigating enzyme interactions and metabolic pathways.

    Drug Development: Potential as a pharmacophore in drug design.

Medicine

    Therapeutic Agents: Exploring its efficacy in treating diseases.

    Diagnostic Tools: Use in imaging or as biomarkers.

Industry

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-ETHYLPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **5-(4-METHYLPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **5-(4-ETHYLPHENYL)-3-HYDROXY-1-[3-(PIPERIDIN-4-YL)PROPYL]-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The unique combination of functional groups in 5-(4-ETHYLPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in designing specific applications in various fields.

Properties

Molecular Formula

C29H36N2O5

Molecular Weight

492.6 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H36N2O5/c1-4-21-6-8-22(9-7-21)26-25(27(32)23-10-12-24(13-11-23)36-20(2)3)28(33)29(34)31(26)15-5-14-30-16-18-35-19-17-30/h6-13,20,26,32H,4-5,14-19H2,1-3H3/b27-25-

InChI Key

KMMMVCQGFAWLHE-RFBIWTDZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC(C)C)/O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

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